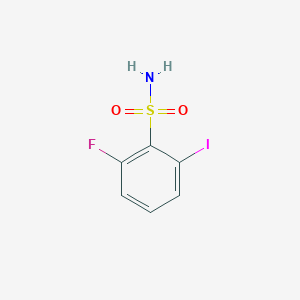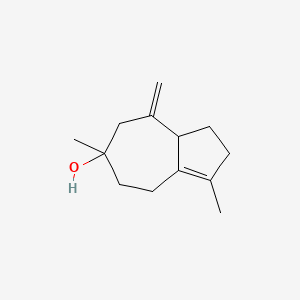
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is a compound that features two pyridyl groups attached to a 1,3-diaminopropane backbone. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of pyridyl groups enhances its ability to coordinate with metal ions, making it useful in the synthesis of metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane typically involves the reaction of 2-pyridylmethyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N,N’-bis(pyridin-2-ylmethyl)benzene-1,3-diamine: Contains a benzene ring instead of a propane backbone.
Uniqueness
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is unique due to its specific combination of pyridyl groups and a 1,3-diaminopropane backbone. This structure provides a balance of flexibility and rigidity, making it suitable for forming stable metal complexes with a variety of metal ions .
Propiedades
Número CAS |
57964-16-6 |
|---|---|
Fórmula molecular |
C15H20N4 |
Peso molecular |
256.35 g/mol |
Nombre IUPAC |
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-11,16-17H,5,8-9,12-13H2 |
Clave InChI |
PCGZVYYSFSXWBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCCCNCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-Fluoro-5-nitrophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B8556157.png)

![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)

![1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide](/img/structure/B8556189.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![thieno[3,2-d]pyrimidin-7-ylmethyl acetate](/img/structure/B8556196.png)
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-1,2,3-triazole](/img/structure/B8556197.png)
![5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8556211.png)


